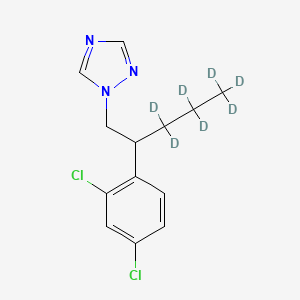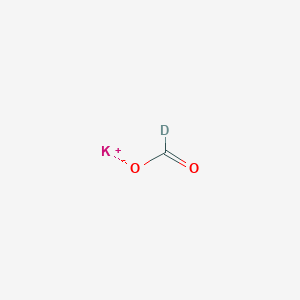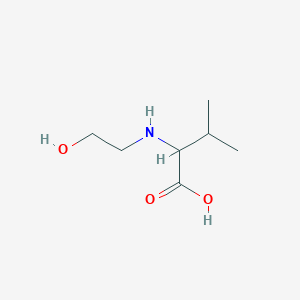
(4-(Benzyloxy)-2-methoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Benzyloxy)-2-methoxyphenyl)methanol is an organic compound with the molecular formula C15H16O3 It is characterized by a benzyloxy group attached to a methoxyphenyl ring, which is further connected to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Benzyloxy)-2-methoxyphenyl)methanol typically involves the reaction of 4-hydroxy-2-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, lithium aluminum hydride can be employed for such reductions.
Substitution: The methoxy and benzyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 4-(Benzyloxy)-2-methoxybenzaldehyde.
Reduction: Various alcohol derivatives.
Substitution: Substituted phenylmethanol derivatives.
Scientific Research Applications
(4-(Benzyloxy)-2-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-(Benzyloxy)-2-methoxyphenyl)methanol exerts its effects is primarily through its interactions with various molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
4-Hydroxy-2-methoxybenzaldehyde: Lacks the benzyloxy group, leading to different reactivity and applications.
4-(Benzyloxy)benzaldehyde: Lacks the methoxy group, affecting its chemical properties and uses.
2-Methoxyphenylmethanol: Lacks the benzyloxy group, resulting in different biological and chemical behavior.
Uniqueness: (4-(Benzyloxy)-2-methoxyphenyl)methanol is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C15H16O3 |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
(2-methoxy-4-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C15H16O3/c1-17-15-9-14(8-7-13(15)10-16)18-11-12-5-3-2-4-6-12/h2-9,16H,10-11H2,1H3 |
InChI Key |
UQVDJLXPDVLUTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 9-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate](/img/structure/B12060738.png)



![N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12060760.png)






